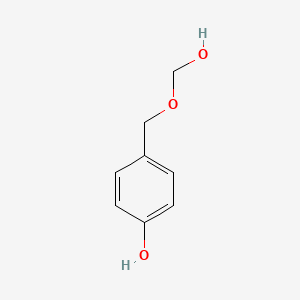

4-((Hydroxymethoxy)methyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90352-27-5 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

4-(hydroxymethoxymethyl)phenol |

InChI |

InChI=1S/C8H10O3/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 |

InChI Key |

OXBYLVOUNSYOEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Hydroxymethylated Phenols

Strategies for the Formation of Hydroxymethyl and Related Phenolic Adducts

The introduction of a hydroxymethyl group onto a phenolic ring is a fundamental transformation in organic synthesis. This section details the common strategies employed for this purpose.

Base-Catalyzed Hydroxymethylation of Phenolic Systems

The reaction of phenols with formaldehyde (B43269) in the presence of a base is a primary method for producing hydroxymethylated phenols. youtube.com This reaction proceeds through the formation of a phenoxide ion, which is more nucleophilic than the parent phenol (B47542). youtube.com The phenoxide then attacks the electrophilic carbon of formaldehyde.

The process begins with the deprotonation of phenol by a base, such as sodium hydroxide (B78521), to form a phenoxide ion. youtube.com This ion is resonance-stabilized, with negative charge delocalized onto the ortho and para positions of the aromatic ring. youtube.com This increased electron density at these positions facilitates the nucleophilic attack on the carbonyl carbon of formaldehyde. The resulting intermediate is then protonated to yield the hydroxymethylated phenol.

For instance, the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol is achieved by reacting o-cresol (B1677501) with formalin (a solution of formaldehyde) and sodium hydroxide at room temperature. prepchem.com

Formaldehyde Reactivity and Equilibria in Hydroxymethylation Processes

Formaldehyde is a highly reactive substance that exists in various forms, including as a monomeric gas, a cyclic trimer (trioxane), and a polymer (paraformaldehyde). nih.gov In aqueous solutions, it exists in equilibrium with its hydrated form, methanediol. wikipedia.org These different forms of formaldehyde can influence the course and rate of hydroxymethylation reactions.

The reaction between an active C-H bond and formaldehyde is a common method for hydroxymethylation. wikipedia.org The general transformation can be represented as: R₃C-H + CH₂O → R₃C-CH₂OH wikipedia.org

However, the addition of carbon radicals to formaldehyde can be challenging due to the reversible and often endothermic nature of the process. rsc.orgrsc.org Overcoming this requires specific strategies, such as trapping the resulting oxygen radical in a subsequent, irreversible reaction. rsc.orgrsc.org

Regioselective Synthesis and Control in Phenolic Hydroxymethylation

Controlling the position of hydroxymethylation on the phenolic ring is a significant challenge in synthetic chemistry. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which often leads to a mixture of products. chemistrysteps.com Several factors can influence the regioselectivity of the reaction.

The major challenges in achieving regioselectivity include:

The high reactivity of the phenolic hydroxyl group itself, which can lead to reactions on the oxygen instead of the ring. nih.gov

The high activity of the ortho and para positions, making it difficult to selectively functionalize one over the other. nih.gov

The potential for the phenol to be easily oxidized under the reaction conditions. nih.gov

Despite these challenges, various strategies have been developed to control the regioselectivity. For example, enzymatic carboxylation of phenols has been shown to proceed with high regioselectivity. nih.gov In non-enzymatic reactions, the choice of catalyst and reaction conditions can also direct the substitution to a specific position. For instance, metal-template-directed arylation of phenolates has been used to achieve ortho-regioselective synthesis. capes.gov.br

Derivatization and Functional Group Interconversions of Hydroxymethyl Moieties

The hydroxymethyl group, once introduced onto the phenolic ring, can be further modified through various chemical reactions, enhancing the molecular complexity and providing access to a wider range of compounds.

Etherification Reactions of Benzylic Alcohol Functions

The benzylic hydroxyl group of a hydroxymethylated phenol can undergo etherification to form an ether linkage. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. ksu.edu.sa

Several methods exist for the etherification of phenols and benzylic alcohols:

Reaction with alkyl sulfates or alkyl halides. google.com

Reaction with alkyl phosphates. google.com

Reaction with saturated aliphatic alcohols or their esters in the presence of a tertiary amine. google.comgoogle.com

Reaction of aryl benzyl (B1604629) carbonates with a palladium catalyst to form benzyl-protected phenols. organic-chemistry.org

A chemoselective method for converting benzyl alcohols into their methyl or ethyl ethers in the presence of phenolic hydroxyl groups has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org

Nucleophilic Substitution Reactions Involving Hydroxymethyl and Analogous Groups

The hydroxyl group of the benzylic alcohol in hydroxymethylated phenols is generally a poor leaving group. doubtnut.com Therefore, direct nucleophilic substitution of the hydroxyl group is difficult and rarely occurs in phenols. libretexts.org For substitution to occur, the hydroxyl group must first be converted into a better leaving group.

While direct substitution of the phenolic hydroxyl group is challenging, the hydroxymethyl group offers different reactivity. For instance, the synthesis of 4-(2'-methoxyethyl) phenol can be achieved through a series of reactions starting from 4-hydroxyacetophenone, which is first brominated and then reacted with sodium methoxide. google.com This suggests that under certain conditions, the hydroxyl or a derivative of the hydroxymethyl group can be displaced.

The reactivity of phenols differs significantly from that of alcohols. In alcohols, the hydroxyl group can be a good leaving group under certain conditions, allowing for substitution reactions. doubtnut.com However, in phenols, the C-O bond has a partial double bond character due to resonance, making it stronger and less susceptible to cleavage. doubtnut.com

Based on a comprehensive review of scientific literature, there is no available information on the chemical compound “4-((Hydroxymethoxy)methyl)phenol.” This compound does not appear in chemical databases or published research under this name. Therefore, it is not possible to provide an article on its synthetic methodologies or chemical transformations as requested.

The provided outline focuses on "," with a specific subsection on "Multi-component Reaction Pathways for Phenolic Derivative Synthesis." While this is a broad and active area of chemical research, all inquiries into the specific subject of "this compound" were fruitless.

Research into related, but distinct, hydroxymethylated phenols and their derivatives does reveal a rich field of study. For instance, multi-component reactions are indeed a powerful tool for synthesizing complex phenolic derivatives. These reactions, which involve the combination of three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy.

One common strategy involves the in situ generation of reactive intermediates, such as ortho-quinone methides, from phenols and aldehydes. nih.gov These intermediates can then undergo reactions like Diels-Alder cycloadditions with various alkenes to produce complex benzopyran structures in good yields. nih.gov Iron(III) salts have been shown to effectively promote these condensation reactions. nih.gov

Another approach involves the synthesis of new phenolic derivatives by linking a phenol scaffold to other pharmacologically active moieties, such as quinazolin-4-one, through multi-step synthetic pathways that can conclude with a condensation reaction. nih.gov

However, without any data on the target compound “this compound,” any discussion of its specific synthesis or reactivity would be purely speculative and fall outside the bounds of scientifically accurate reporting.

Mechanistic Investigations and Reaction Kinetics of Phenol Formaldehyde Reactions

Elucidation of Reaction Mechanisms in the Hydroxymethylation of Phenols

The initial step in the phenol-formaldehyde reaction is hydroxymethylation, where formaldehyde (B43269) adds to the phenol (B47542) ring to form hydroxymethylphenols. wikipedia.orgwikipedia.org This reaction can be catalyzed by either acids or bases. vedantu.comwikipedia.org

Under basic conditions, phenol is deprotonated to form the more reactive phenoxide ion. wikipedia.orgminia.edu.eg The negative charge on the phenoxide ion is delocalized onto the aromatic ring, activating the ortho and para positions for electrophilic attack by formaldehyde. wikipedia.orgminia.edu.eg This leads to the formation of ortho- and para-hydroxymethylphenol. uc.edu The reaction is not merely a simple bimolecular process but involves complex interactions between the phenoxide ion, formaldehyde, and the catalyst. researchgate.net The formation of ether linkages, such as the one in 4-((Hydroxymethoxy)methyl)phenol, can occur through the reaction of a hydroxymethyl group with another hydroxymethyl group or a phenolic hydroxyl group. wikipedia.org Specifically, two hydroxymethylphenol molecules can condense to form a dibenzyl ether bridge with the elimination of a water molecule. wikipedia.org

Under acidic conditions, formaldehyde is protonated, creating a highly electrophilic species that then attacks the electron-rich phenol ring. uc.edustackexchange.com This also results in the formation of hydroxymethylphenols, which can further react to form methylene (B1212753) bridges and ether linkages. uc.edu The formation of a quinone methide intermediate has been proposed as a key step in the formation of methylene bridges during polycondensation. researchgate.net

The reaction is further complicated by the fact that formaldehyde in aqueous solution exists in equilibrium with its hydrated form, methylene glycol, and its oligomers. vedantu.comwikipedia.org The concentration of the reactive formaldehyde species is dependent on both temperature and pH. vedantu.comwikipedia.org

Kinetic Studies of Formaldehyde Addition to Phenolic Substrates

Kinetic studies have been conducted to determine the rate constants for the various reactions involved in the phenol-formaldehyde condensation. The base-catalyzed hydroxymethylation of phenol is generally described as a second-order reaction. researchgate.net The rate constants are influenced by factors such as temperature, pH, and the initial concentrations of the reactants. krishisanskriti.orgpsu.edu For instance, in alkaline-catalyzed reactions, the rate of reaction generally increases with increasing temperature and catalyst concentration. iiardjournals.org

Table 1: Kinetic Parameters for Phenol-Formaldehyde Reactions

| Parameter | Value | Conditions |

|---|---|---|

| Overall Activation Energy | 30 - 40 kJ/mol | Pre-polymer synthesis iosrjen.org |

| Reaction Order | Second-order | Base-catalyzed hydroxymethylation krishisanskriti.orgresearchgate.net |

Catalysts and reaction conditions play a crucial role in controlling the rate and selectivity (the ratio of ortho to para products) of the phenol-formaldehyde reaction.

Catalysts:

Base Catalysts: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), increase the reaction rate by promoting the formation of the highly reactive phenoxide ion. wikipedia.orgminia.edu.eg The rate of the base-catalyzed reaction typically reaches a maximum at a pH of about 10. minia.edu.eg Divalent metal hydroxides, such as Ba(OH)₂, Ca(OH)₂, and Mg(OH)₂, can also act as catalysts, influencing the cure rate and the regioselectivity of formaldehyde addition to the ortho positions. researchgate.net The effectiveness of the catalyst can vary, with NaOH generally being more effective than Ca(OH)₂ in accelerating the curing rate. mdpi.com

Acid Catalysts: Acid catalysts, like sulfuric acid or hydrochloric acid, work by protonating formaldehyde, thereby increasing its electrophilicity. uc.edustackexchange.com

Reaction Conditions:

Temperature: Increasing the reaction temperature generally leads to an increased reaction rate. iiardjournals.orgiosrjen.org However, at higher temperatures, side reactions and the formation of more complex structures become more prevalent.

pH: The pH of the reaction medium has a significant impact on the reaction rate, particularly in base-catalyzed systems. minia.edu.eg The relative reactivity for para substitution shows greater sensitivity to pH changes than for ortho substitution. researchgate.net

Formaldehyde to Phenol (F:P) Molar Ratio: The F:P ratio is a critical parameter that determines the structure and properties of the resulting resin. acs.org An F:P ratio greater than one, under alkaline conditions, leads to the formation of resoles, which are rich in hydroxymethyl groups and can crosslink upon heating. minia.edu.egacs.org An F:P ratio of less than one, under acidic conditions, produces novolacs, which require a curing agent to form a network. acs.org Increasing the F:P ratio generally increases the reactivity of subsequent addition reactions. researchgate.net

Several kinetic models have been developed, often based on a set of elementary reaction steps. acs.orgacs.org These models typically consider the addition of formaldehyde to the ortho and para positions of phenol and the subsequent reactions of the resulting hydroxymethylphenols. acs.org The rate constants for these individual reactions are often determined by fitting the model to experimental data. researchgate.net

For example, a mathematical model for the hydroxymethylation of phenol under alkaline conditions was developed based on the kinetic mechanism proposed by Freeman and Lewis, which includes a set of side reactions. acs.orgacs.org This model was able to adequately predict experimental measurements. acs.org Other models have been developed to account for the formation of resol resins with varying F:P molar ratios, predicting the conversion of reactants and the molecular weight of the resulting resin. researchgate.net Model-free kinetic approaches, such as isoconversional analysis, have also been used to study the curing behavior of these resins without assuming a specific reaction model. researchgate.net

Theoretical Transition State Analysis in Hydroxymethylation Processes

Computational chemistry has been employed to investigate the reaction mechanisms at a molecular level, including the analysis of transition states. usda.gov These theoretical studies provide insights into the energy barriers and geometries of the transition states for the addition of formaldehyde to the phenol ring.

Under acidic conditions, theoretical studies suggest that the reaction proceeds through the formation of an adduct between phenol and protonated methanediol, followed by a proton transfer to yield the hydroxymethylphenol. researchgate.net In base-catalyzed reactions, the formation of a quinone methide intermediate is considered a key step. mdpi.com Theoretical calculations have shown that the energy barriers for the formation of different quinone methide isomers (ortho- and para-) can vary, which helps to explain the observed regioselectivity of the reaction. mdpi.com For instance, the formation of the para-quinone methide is generally found to be energetically more favorable. mdpi.com These computational approaches allow for a deeper understanding of the factors controlling the reaction kinetics and the structure of the final products. krishisanskriti.org

Advanced Spectroscopic Characterization of Phenolic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Scalar Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for assigning the chemical environments of the hydrogen and carbon atoms within a molecule. For phenolic compounds, the chemical shifts of aromatic protons typically appear in the range of 7-8 ppm. libretexts.org The protons of the hydroxymethyl group are also readily identifiable in the ¹H NMR spectrum. nagwa.com

Scalar coupling, or J-coupling, provides information about the connectivity of adjacent atoms through chemical bonds. libretexts.orgorganicchemistrydata.org The magnitude of the coupling constant (J), measured in Hertz (Hz), is influenced by the number and type of bonds separating the coupled nuclei, as well as their dihedral angle. organicchemistrydata.orgcolumbia.edu For aromatic systems, typical ³JHH coupling constants between ortho protons are in the range of 6-10 Hz, while ⁴JHH couplings between meta protons are smaller, around 1-3 Hz. ucsd.edu Analysis of these coupling patterns allows for the unambiguous assignment of substituent positions on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-((Hydroxymethoxy)methyl)phenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 115 - 130 |

| Phenolic OH | 4.0 - 8.0 | - |

| Ar-CH₂-O | 4.0 - 5.0 | 60 - 70 |

| O-CH₂-OH | 4.5 - 5.5 | 80 - 90 |

| Alcoholic OH | Variable | - |

Note: These are general predicted ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques for Regio- and Stereochemical Analysis

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing detailed connectivity within a molecule. youtube.comyoutube.com

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a clear map of which proton is attached to which carbon. columbia.edulibretexts.org This is particularly useful for assigning the carbons in the aromatic ring and the methylene (B1212753) groups.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This technique is instrumental in confirming the regiochemistry of the substituents on the phenol (B47542) ring. For instance, correlations would be expected between the protons of the hydroxymethoxymethyl group and the aromatic carbons, confirming its position. The absence of a cross-peak does not definitively rule out a long-range coupling, as the intensity of the correlation depends on the coupling constant, which can be near zero for certain dihedral angles. columbia.edu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Quantitative Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.comupi.edu

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. libretexts.orgopenstax.org The broadness is due to hydrogen bonding.

Another O-H stretching band for the alcoholic hydroxyl group, also in the 3200-3600 cm⁻¹ range. libretexts.orgopenstax.org

C-O stretching vibrations for the phenol and alcohol groups would appear in the 1000-1260 cm⁻¹ region. libretexts.orglibretexts.org

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. libretexts.orgopenstax.org

C-H stretching vibrations for the aromatic and methylene groups would be seen around 2850-3100 cm⁻¹.

FTIR can also be used for quantitative analysis, where the intensity of the absorption bands can be related to the concentration of the analyte. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Alcoholic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | Stretch | 1180 - 1260 | Strong |

| Alcoholic C-O | Stretch | 1000 - 1085 | Strong |

Mass Spectrometry (MS) for Molecular Ion Verification and Reaction Product Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Phenols typically exhibit a strong molecular ion peak. libretexts.org Common fragmentation patterns for phenols include the loss of a CO molecule (M-28) and a formyl radical (HCO•, M-29). libretexts.org The fragmentation of the hydroxymethoxymethyl side chain would also provide valuable structural information.

MS is also crucial for monitoring chemical reactions and identifying reaction products. researchgate.net By analyzing the mass spectra of a reaction mixture over time, one can track the consumption of reactants and the formation of products and intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

Phenolic compounds exhibit characteristic UV absorption bands arising from π → π* transitions in the aromatic ring. For phenol itself in a neutral aqueous solution, there are typically two absorption bands, one around 210 nm and another around 270 nm. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring, as well as the pH of the solution. The hydroxymethoxymethyl group on this compound would be expected to cause a slight shift in the λmax values compared to unsubstituted phenol.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

For this compound, a single-crystal XRD analysis would provide precise measurements of the bond lengths and angles within the benzene (B151609) ring, the hydroxymethoxymethyl substituent, and the phenolic hydroxyl group. It would also reveal the conformation of the side chain relative to the aromatic ring and provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary tool for studying the quantum mechanical properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic compounds. Ab initio methods, while often more computationally intensive, provide highly accurate results based on first principles without empirical parameters. These methods are instrumental in elucidating the fundamental characteristics of 4-((Hydroxymethoxy)methyl)phenol.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on similar phenolic compounds, such as 4-(hydroxymethyl)phenol, show that the phenol (B47542) ring is planar. nih.gov For the title compound, calculations would confirm the planarity of the benzene (B151609) ring, with the phenolic oxygen and the carbon of the hydroxymethyl group lying close to this plane. nih.govresearchgate.net

Conformational analysis is crucial for flexible molecules. The side chain, –CH2OCH2OH, possesses several rotatable single bonds. Computational analysis would explore the rotational barriers around the C(ring)–C(side chain), C–O, and O–C bonds to identify the most stable conformers and the energy differences between them. This analysis is vital for understanding how the molecule's shape influences its interactions and reactivity.

The electronic structure of a molecule governs its chemical behavior, reactivity, and optical properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. researchgate.net For phenolic compounds, the HOMO is typically localized over the electron-rich aromatic ring and the phenolic oxygen, while the LUMO is distributed over the π-system of the ring.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are targets for nucleophiles. mdpi.com For this compound, the MEP would show the most negative potential around the oxygen atoms of the hydroxyl and ether groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.com

The table below summarizes key quantum chemical parameters that can be derived from electronic structure analysis.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.netmdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. researchgate.netmdpi.com |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed absorption bands. For instance, calculations for substituted phenols can identify characteristic stretching frequencies for O–H, aromatic C–H, C–O, and C=C bonds. mdpi.com Often, calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To correct this, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental results. mdpi.com

The table below shows typical vibrational modes and their expected frequency ranges for a molecule like this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O–H Stretching | Phenolic and Alcoholic –OH | 3200–3600 |

| C–H Stretching | Aromatic Ring | 3000–3100 |

| C–H Stretching | Methylene (B1212753) (–CH₂) | 2850–2960 |

| C=C Stretching | Aromatic Ring | 1450–1600 |

| C–O Stretching | Phenol, Alcohol, Ether | 1000–1300 |

Theoretical Investigations of Chemical Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By modeling the interaction of this compound with other reactants, it is possible to map out potential reaction pathways. researchgate.net For example, the reaction of a phenol with a hydroxyl radical (•OH), a key process in atmospheric chemistry and biological systems, can be investigated. researchgate.net

Theoretical calculations can identify the transition state structures, which are the high-energy intermediates connecting reactants and products. The energy required to reach this state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and the major products that will be formed. researchgate.net The electronic reactivity descriptors derived from FMO analysis (e.g., HOMO-LUMO gap, electrophilicity index) further aid in predicting how the molecule will behave in various chemical environments. researchgate.net

Solvent Effects Modeling using Continuum Models (e.g., Polarizable Continuum Model, Onsager Model)

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent without explicitly modeling each solvent molecule. nih.govresearchgate.net In these models, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. nih.gov

This approach allows for the calculation of how a solvent influences the geometry, electronic structure, and stability of this compound. For instance, polar solvents are expected to stabilize charge separation and can affect the energies of the HOMO and LUMO, thereby altering the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net Modeling in different solvents like water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) can predict shifts in UV-Vis absorption spectra and changes in reaction energy barriers, providing a more realistic picture of the molecule's behavior in solution. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior when interacting with intense light, a property useful in technologies like telecommunications and optical computing. springerprofessional.de Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and hyperpolarizability (β and γ). researchgate.net

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. mdpi.com Molecules that possess a significant NLO response typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net For this compound, the electron-donating hydroxyl group and the phenyl ring form a basic donor-π system. While its intrinsic NLO response may be modest, computational analysis can quantify its potential and guide the design of related molecules with enhanced NLO properties.

The table below lists the key parameters calculated to evaluate NLO potential.

| NLO Parameter | Symbol | Description |

| Dipole Moment | µ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ease with which the electron cloud is distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. mdpi.com |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. |

Thermodynamic Property Calculations and Temperature Dependence

Computational chemistry provides a powerful avenue for investigating the thermodynamic properties of molecules like this compound, particularly when experimental data is scarce. Through quantum mechanical calculations, typically employing Density Functional Theory (DFT), key thermodynamic parameters can be determined. These calculations are fundamental to understanding the stability, reactivity, and potential behavior of the compound under various conditions.

Commonly calculated thermodynamic properties for phenolic compounds include bond dissociation enthalpy (BDE), proton affinity (PA), ionization potential (IP), and electron transfer enthalpy (ETE). These parameters are crucial for predicting the antioxidant potential of phenolic compounds, a primary area of their application. For instance, a lower O-H bond dissociation enthalpy suggests a greater ability to donate a hydrogen atom to scavenge free radicals.

The temperature dependence of these thermodynamic properties can also be modeled computationally. By performing calculations at a range of temperatures, it is possible to determine how properties such as heat capacity (Cv), entropy (S), and enthalpy (H) change. This information is vital for predicting the compound's behavior in different thermal environments and for understanding its stability and reactivity at physiological temperatures.

Table 1: Calculated Thermodynamic Properties of a Representative Phenolic Compound

| Thermodynamic Property | Calculated Value (kJ/mol) | Description |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) of phenolic O-H | 350 | Enthalpy change upon homolytic cleavage of the O-H bond. |

| Proton Affinity (PA) | 1450 | The negative of the enthalpy change for the gas-phase protonation of the phenoxide anion. |

| Ionization Potential (IP) | 750 | The energy required to remove an electron from the molecule. |

The temperature dependence of these properties is also a critical aspect of computational studies. For example, the heat capacity of a molecule generally increases with temperature, reflecting the increased population of vibrational and rotational energy levels. A hypothetical representation of the temperature dependence of the standard molar heat capacity at constant pressure (Cp,m) for this compound is shown below.

Table 2: Hypothetical Temperature Dependence of Standard Molar Heat Capacity (Cp,m) for this compound

| Temperature (K) | Cp,m (J K-1 mol-1) |

|---|---|

| 298.15 | 250 |

| 400 | 300 |

| 500 | 350 |

Application of Quantum Chemical Parameters in Theoretical Structure-Activity Relationship Studies

Quantum chemical parameters, derived from computational calculations, are extensively used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenolic compounds like this compound, QSAR studies are often employed to predict their antioxidant, antimicrobial, or other biological activities. nih.govresearchgate.net

The calculated quantum chemical descriptors serve as numerical representations of the molecule's electronic and structural properties. These descriptors can then be correlated with experimentally determined biological activities to build a predictive QSAR model. Some of the most commonly used quantum chemical parameters in QSAR studies of phenolic compounds include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value is often associated with greater antioxidant activity.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Indicates the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO, which relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Mulliken Charges: Describe the partial atomic charges on each atom in the molecule, offering insights into local reactivity and intermolecular interactions.

Once these parameters are calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques are used to develop the QSAR equation. This equation can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

The following table provides a hypothetical set of quantum chemical parameters that could be calculated for this compound and used in a QSAR study.

Table 3: Hypothetical Quantum Chemical Parameters for this compound

| Quantum Chemical Parameter | Calculated Value | Significance in QSAR |

|---|---|---|

| EHOMO | -5.8 eV | Relates to electron-donating ability and antioxidant potential. |

| ELUMO | 1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | 2.5 D | Influences solubility and interactions with polar environments. |

These theoretical approaches, combining thermodynamic property calculations and QSAR modeling, are invaluable for the in-silico screening and rational design of novel phenolic compounds with desired biological activities. nih.gov

Advanced Applications in Materials Science and Chemical Synthesis

Role as Precursors in Phenol-Formaldehyde Resin Synthesis (Resols and Novolaks)

Phenol-formaldehyde (PF) resins are a cornerstone of the polymer industry, prized for their heat resistance, dimensional stability, and adhesive properties. These thermosetting polymers are broadly categorized into two types: novolaks and resols, distinguished by the molar ratio of formaldehyde (B43269) to phenol (B47542) (F/P) and the type of catalyst used in their synthesis. Resols, produced under alkaline conditions with an F/P ratio greater than one, are rich in hydroxymethyl groups (–CH₂OH) and are capable of self-curing upon heating. kglmeridian.comresearchgate.net Novolaks, on the other hand, are synthesized with an F/P ratio of less than one under acidic conditions and require a curing agent, such as hexamethylenetetramine, to crosslink.

While direct and extensive research on the incorporation of 4-((Hydroxymethoxy)methyl)phenol into PF resins is not widely documented, its structural similarity to key intermediates like 4-hydroxybenzyl alcohol allows for well-founded inferences about its role. The initial reaction in resol formation involves the addition of formaldehyde to the phenol ring to form hydroxymethylphenols. researchgate.netkglmeridian.com The compound this compound can be considered a derivative of these essential precursors.

The curing of resol-type phenolic resins is a complex process involving the condensation of hydroxymethyl groups to form a rigid, three-dimensional network. Upon heating to temperatures around 120°C, these groups react with each other and with the activated ortho and para positions on the phenol rings. kglmeridian.com This process eliminates water and forms stable methylene (B1212753) (–CH₂–) and dibenzyl ether (–CH₂–O–CH₂–) bridges. kglmeridian.comresearchgate.net

The presence of the –CH₂(OCH₂OH) group in this compound would introduce a unique element to the curing process. This group contains a reactive benzylic carbon and a terminal hydroxymethyl group within the ether structure. It is plausible that this moiety could participate in the crosslinking in several ways:

Direct Condensation: The terminal hydroxymethyl part of the ether could condense with other hydroxymethyl groups or active sites on the phenolic rings, analogous to standard resol curing.

Ether Bridge Formation and Rearrangement: The entire (hydroxymethoxy)methyl group could act as a source for forming ether linkages. Under the thermal and catalytic conditions of curing, the ether bond itself might cleave or rearrange, potentially generating formaldehyde in situ, which could then react further to increase the crosslinking density. Studies on model compounds show that ether bridges are formed and can be cleaved during the high-temperature curing process. researchgate.net

The rate and nature of these reactions would be influenced by the catalyst system. For instance, certain metal acetate (B1210297) catalysts, like zinc acetate, are known to promote the formation of ortho-substituted phenols, leading to resins with higher reactivity and different crosslinking patterns compared to those made with traditional alkaline catalysts like sodium hydroxide (B78521). mdpi.com

The structure of the monomeric precursors directly dictates the architecture of the final polymer network and, consequently, its macroscopic properties. The formaldehyde-to-phenol (F/P) molar ratio is a critical parameter; higher F/P ratios generally lead to a more complex and densely crosslinked network. researchgate.net For example, a resin with an F/P ratio of 1.8 exhibits a more intricate structure upon curing compared to one with a ratio of 1.2. researchgate.net

Introducing this compound into a resin formulation could modify the network in several ways:

Flexibility: The ether linkage in the side chain is more flexible than the direct methylene bridges that dominate standard phenolic resins. Incorporating this compound could introduce a degree of flexibility into the otherwise rigid thermoset network, potentially improving impact resistance.

Adhesion: The presence of additional ether and hydroxyl functionalities could improve adhesion to various substrates through increased hydrogen bonding opportunities. The performance of soy-based adhesives, for instance, has been shown to improve significantly with the addition of hydroxymethyl phenol (HPF), which increases both dry and wet shear strength. researchgate.net

The final properties are also heavily dependent on curing conditions like temperature and humidity. Higher humidity can sometimes retard the bonding of PF resins, an effect that diminishes at higher temperatures. usda.gov The specific reactivity of this compound would interact with these parameters to determine the final material characteristics.

To achieve desired resin properties, synthesis and curing parameters must be carefully controlled. Key variables include the F/P ratio, catalyst type and concentration, reaction temperature, and curing time. researchgate.netmdpi.com

| Parameter | Effect on Resin Characteristics | Research Finding |

| Formaldehyde/Phenol (F/P) Ratio | Influences the number of reactive hydroxymethyl groups, affecting crosslink density and complexity. | A higher F/P ratio (e.g., 1.8 vs. 1.2) results in a more complex cured structure and narrower micropores in the carbonized material. researchgate.net |

| Catalyst Type | Directs the position of formaldehyde addition (ortho vs. para) and accelerates curing. | Metal catalysts like (CH₃COO)₂Zn can promote ortho-substitution, leading to different crosslinking pathways and potentially higher thermal stability compared to Na₂CO₃. mdpi.com |

| Curing Temperature & Time | Determines the extent of the crosslinking reaction and the final network structure. | The rate of bond strength development is a chemical rate-controlled process that follows a first-order reaction mechanism. usda.gov Higher temperatures generally accelerate curing, but the final properties can be limited by the curing temperature. usda.gov |

| Additives/Modifiers | Can be used to enhance specific properties like flexibility, toughness, or curing speed. | The introduction of modifiers like highly branched polyurea can accelerate the curing speed of PF resins. researchgate.net |

If this compound were to be used as a comonomer, optimization would involve studying its effect on the gel time, viscosity, and curing kinetics of the resin. Techniques like Differential Scanning Calorimetry (DSC) and Dielectric Analysis (DEA) are powerful tools for monitoring the curing process and can help in determining the optimal pressing times and temperatures for composite manufacturing. researchgate.net By systematically varying the concentration of this specialty monomer and adjusting the synthesis parameters, it would be possible to tailor the final properties of the resin for specific high-performance applications.

Intermediates in the Synthesis of Complex Organic Molecules

The reactivity of the phenolic ring, combined with the functionality of the (hydroxymethoxy)methyl group, makes this compound a potentially useful intermediate in multi-step organic synthesis. Phenolic compounds, in general, are valuable building blocks for a wide array of more complex molecules. nih.gov

Phenolic structures are scaffolds for a vast number of natural and synthetic bioactive compounds, including those with anti-tumor and anti-inflammatory effects. nih.gov The synthesis of these molecules often involves the strategic modification of a core phenolic ring. Substituted phenols and their derivatives are frequently used in the construction of complex molecules like chalcones and biphenyls, which have shown promising growth-inhibitory activities against cancer cell lines. researchgate.net

While there are no specific examples in the reviewed literature of this compound being used to create new bioactive compounds, its structure suggests several synthetic possibilities. The phenolic hydroxyl group can be converted into an ether or ester, while the (hydroxymethoxy)methyl group offers handles for further transformation. For example, it could be oxidized to an aldehyde or carboxylic acid, or the ether linkage could be cleaved to unmask a simple hydroxymethyl group, providing a different reactive pathway.

The synthesis of bioactive heterocycles often employs multicomponent reactions where a phenolic compound is a key starting material. For instance, 4-hydroxycoumarin (B602359) is a versatile substrate for the synthesis of various bioactive fused heterocyclic systems. researchgate.net It is conceivable that this compound could be similarly employed in one-pot reactions to generate novel molecular architectures for biological screening.

Phenolic compounds are widely used in the design of ligands for metal complexation. The phenolic oxygen is a hard donor atom that can bind to a variety of metal ions. Often, the phenol is incorporated into a multidentate ligand structure, such as a Schiff base, which can offer high selectivity and stability for specific metal ions. semanticscholar.orgnih.gov Schiff base ligands are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. semanticscholar.org

The compound this compound could be chemically modified to become a precursor for such ligands. For example, oxidation of the benzylic carbon could yield 4-formyl- or 4-carboxyphenol derivatives, which are common starting points for ligand synthesis. The resulting ligands could then be used to form complexes with various transition metals like Cu(II), Zn(II), Co(II), and Mn(II). researchgate.netsemanticscholar.orgresearchgate.netnih.gov

The properties and applications of the resulting metal complexes are diverse:

Catalysis: Metal complexes are used as catalysts in a wide range of organic reactions, including hydrogenations and cross-coupling reactions. nih.gov

Sensing: Schiff base-metal complexes can exhibit distinct color changes upon binding to specific ions, making them useful as colorimetric sensors. nih.gov

Biomimicry: Metal complexes of phenolic ligands are studied as models for the active sites of metalloenzymes. researchgate.net

Antimicrobial/Anticancer Agents: Many metal complexes show enhanced biological activity compared to the free ligands. researchgate.netnih.gov

The table below summarizes the common components and characteristics of metal complexes derived from phenolic ligands.

| Ligand Type | Common Metal Ions | Coordination Atoms | Potential Applications |

| Schiff Base | Cu(II), Zn(II), Fe(III), V(V), Mn(II) | N, O | Colorimetric Sensors, Catalysis, Antimicrobial Agents semanticscholar.orgnih.govresearchgate.net |

| Phenol-imidazole | Co(II), Co(III) | N, O | Models for phenoxyl radical chemistry researchgate.net |

| Aminomethylated Perimidine | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | N, O | Antimicrobial Agents researchgate.net |

By leveraging the unique structure of this compound, novel ligands could be designed. The ether group, for instance, might influence the solubility, stability, or electronic properties of the final metal complex, leading to new functionalities and applications in materials science and medicinal chemistry.

Development of Specialty Materials (e.g., Amphiphiles for Membrane Protein Stability)

The study of membrane proteins, which play crucial roles in cellular function and are significant drug targets, is often hindered by their instability when removed from their native lipid bilayer environment. Detergents are essential for solubilizing and stabilizing these proteins, but conventional detergents can lead to denaturation and aggregation. science.govresearchgate.net This has driven the development of novel amphiphiles with enhanced stabilizing properties.

Researchers have designed and synthesized a new class of detergents derived from a phenol linker, creating maltose-bis(hydroxymethyl)phenol (MBPs) and maltose-tris(hydroxymethyl)phenol (MTPs). science.govCurrent time information in Edmonton, CA. These amphiphiles incorporate a phenolic core, similar in principle to this compound, which serves as a scaffold for attaching hydrophilic maltose (B56501) head groups and hydrophobic alkyl chains. The design of these molecules is critical, as the balance between the hydrophilic head and the lipophilic tail (hydrophile-lipophile balance, HLB) is a key determinant of a detergent's effectiveness in stabilizing membrane proteins. Current time information in Edmonton, CA.

A systematic evaluation of these novel phenol-derived detergents was conducted using several model membrane proteins, including G-protein coupled receptors (GPCRs) and transporters. science.govCurrent time information in Edmonton, CA. The stability of the proteins in the presence of these new amphiphiles was compared to that conferred by the widely used, gold-standard detergent, n-dodecyl-β-D-maltoside (DDM).

The results of these studies were promising. Two specific detergents, MBP-C9 and MTP-C12, were found to be particularly effective, providing enhanced stability to all tested membrane proteins when compared to DDM. science.govCurrent time information in Edmonton, CA. For instance, in the case of the leucine (B10760876) transporter (LeuT) and the μ-opioid receptor (MOR), MBP-C9 demonstrated superior stabilization. Current time information in Edmonton, CA. These findings underscore the potential of phenol-derived amphiphiles in membrane protein research, offering new tools for structural and functional studies. The synthetic convenience and notable protein stabilization efficacy of these compounds suggest they could become valuable assets for obtaining high-quality membrane protein preparations necessary for advanced analytical techniques like X-ray crystallography and cryo-electron microscopy. Current time information in Edmonton, CA.

Interactive Table: Comparison of Phenol-Derived Amphiphiles with a Standard Detergent

| Detergent | Class | Key Finding | Efficacy Compared to DDM |

|---|---|---|---|

| MBP-C9 | Maltose-bis(hydroxymethyl)phenol (MBP) | Notably more effective at stabilizing all tested membrane proteins. science.govCurrent time information in Edmonton, CA. | Enhanced stability science.govCurrent time information in Edmonton, CA. |

| MTP-C12 | Maltose-tris(hydroxymethyl)phenol (MTP) | Consistently conferred enhanced stability to all tested proteins. science.gov | Enhanced stability science.gov |

| DDM | Alkyl Maltoside (Standard) | Gold standard detergent used for comparison. | Baseline |

Theoretical Evaluation for Corrosion Inhibition Applications

The prevention of metal corrosion is a significant challenge in numerous industries. Organic compounds, particularly those containing heteroatoms (such as oxygen, nitrogen, or sulfur) and aromatic rings, are often effective corrosion inhibitors. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. researchgate.net Phenolic compounds, due to the presence of hydroxyl groups and π-electrons in the benzene (B151609) ring, are a class of molecules that have been investigated for this purpose. nih.gov

Theoretical evaluations using quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful approach to understanding the corrosion inhibition mechanism at a molecular level. researchgate.netCurrent time information in Edmonton, CA. These computational studies can predict the efficiency of a potential inhibitor by calculating various electronic and structural parameters. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, which is a primary step in the formation of the protective film. dntb.gov.ua

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher reactivity and thus, potentially better inhibition efficiency. mdpi.com

Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface.

While specific DFT studies on this compound for corrosion inhibition are not extensively documented in the literature, research on closely related phenolic compounds like p-hydroxybenzyl alcohol provides valuable insights. researchgate.net For these types of molecules, the hydroxyl and hydroxymethyl groups attached to the phenyl ring are identified as potential active sites for interaction with metal surfaces. nih.gov The oxygen atoms in these functional groups possess lone pairs of electrons that can be readily donated to the metal, initiating the adsorption process. The π-electrons of the aromatic ring also contribute to this interaction, strengthening the bond between the inhibitor and the metal.

The mechanism of inhibition by such phenolic compounds is believed to involve the formation of a coordinate bond between the electron-rich inhibitor molecule and the electron-deficient metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Theoretical calculations help to quantify the strength of this interaction and predict the most likely sites of adsorption on the molecule. nih.gov For instance, molecular electrostatic potential (MESP) maps can visualize the electron-rich regions (in red/orange) of a molecule, such as the hydroxyl groups, which are prone to electrophilic attack and are thus likely points of attachment to the metal surface. nih.gov

Interactive Table: Key Quantum Chemical Parameters in Corrosion Inhibition

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a better electron-donating ability, favoring adsorption on the metal surface. dntb.gov.ua |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values indicate a better electron-accepting ability from the metal. |

| Energy Gap | ΔE | A smaller value suggests higher reactivity and potentially greater inhibition efficiency. mdpi.com |

| Dipole Moment | μ | A higher value can lead to stronger electrostatic interaction and adsorption on the metal. |

| Electron Affinity | EA | A higher value indicates a greater ability to accept electrons. |

| Ionization Potential | IP | A lower value suggests a greater ease of donating electrons. |

Q & A

Q. How do competing degradation pathways (e.g., hydroxyl radical vs. perhydroxyl radical oxidation) influence the photocatalytic decomposition kinetics of this compound?

- Answer : Kinetic modeling using pseudo-first-order approximations reveals rate constants (k_HO ≈ 2.1 × 10⁹ M⁻¹s⁻¹) for hydroxyl radical-mediated degradation dominate over perhydroxyl pathways (k_HO2 ≈ 5.7 × 10⁶ M⁻¹s⁻¹). Discrepancies in reported rates require normalization to reactor geometry (e.g., annular vs. slurry systems) and radical scavenger concentrations .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives, particularly regarding hydroxyl group conformation?

- Answer : Single-crystal X-ray diffraction at 100K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision ≤0.002 Å. For the hydroxymethoxy moiety, hydrogen bonding networks (O···O distances 2.65–2.78 Å) stabilize synclinal conformations, validated against DFT-optimized geometries (B3LYP/6-311++G**) .

Q. What mechanistic insights explain the pH-dependent solubility of this compound in aqueous-organic solvent systems?

- Answer : The compound exhibits U-shaped solubility curves (pH 2–12) due to phenolic deprotonation (pKa = 10.2) and ether oxygen protonation (pKa = -1.8). Molecular dynamics simulations reveal preferential solvation by acetonitrile at pH < pKa, while water dominates above pH 10.5 .

Q. How can multivariate analysis resolve contradictions in structure-activity relationships (SAR) for this compound analogs in antimicrobial studies?

- Answer : Partial least squares (PLS) regression of MIC data against Hammett σ constants (ρ = -1.3, R² = 0.88) identifies electron-donating substituents as critical for activity. Conflicting reports arise from unaccounted lipophilicity parameters (logP), addressed via QSAR models incorporating ClogP and molar refractivity .

Q. What experimental designs mitigate confounding variables when assessing this compound's role in radical scavenging assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.